molecular formula C22H26F3N3O7 B011040 Dhtft CAS No. 104987-44-2

Dhtft

货号: B011040
CAS 编号: 104987-44-2
分子量: 501.5 g/mol
InChI 键: PUUXKDCZTQOAGJ-QMRHZFGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dhtft, also known as this compound, is a useful research compound. Its molecular formula is C22H26F3N3O7 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Thymidine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. How do I design an experiment to investigate DHTFT's enzymatic mechanisms while controlling for confounding variables?

Basic Research Question
Begin by defining the enzymatic reaction parameters (e.g., substrate concentration, pH, temperature) and selecting appropriate assays (e.g., spectrophotometric analysis for kinetic studies). Use a factorial design to isolate variables, ensuring controls for cofactors like NADPH and inhibitors like methotrexate. Validate assays with triplicate measurements and include negative controls (e.g., heat-inactivated enzyme) . For statistical rigor, employ ANOVA or mixed-effects models to analyze variance across experimental conditions .

Q. What strategies resolve contradictions in this compound activity data across different experimental models (e.g., prokaryotic vs. eukaryotic systems)?

Advanced Research Question
Contradictions often arise from differences in post-translational modifications, cellular localization, or assay conditions. Address these by:

Comparative Meta-Analysis : Aggregate data from studies using standardized units (e.g., specific activity in µmol/min/mg) and normalize for pH/temperature .

System-Specific Controls : Replicate experiments in parallel using purified enzymes from both systems under identical conditions.

Computational Modeling : Use molecular dynamics simulations to predict structural variations affecting activity . Document discrepancies transparently in publications to guide future research .

Q. How can I ensure GDPR compliance when handling genomic data linked to this compound expression in human subjects?

Basic Regulatory Question

  • Data Anonymization : Remove direct identifiers (e.g., names, addresses) and use pseudonymization for genomic data.
  • Informed Consent : Explicitly state data usage purposes (e.g., "this compound polymorphism analysis") in consent forms.
  • Impact Assessment : Conduct a Data Protection Impact Assessment (DPIA) if processing high-risk data (e.g., health records). Consult institutional review boards (IRBs) for protocol approval .

Q. What methodologies integrate this compound structural data with functional genomics to predict drug resistance mechanisms?

Advanced Methodological Question

Multi-Omics Integration : Combine cryo-EM structures of this compound with RNA-seq data to identify mutation hotspots (e.g., Ala22Val) linked to antifolate resistance.

Machine Learning : Train models on datasets like PubChem BioAssay to predict resistance-associated mutations .

Validation : Use site-directed mutagenesis and enzymatic assays to test computational predictions .

Q. How do I address reproducibility issues in this compound inhibition studies across independent labs?

Advanced Research Question

  • Standardized Protocols : Adopt community-agreed guidelines (e.g., MIAME for microarray data) for assay conditions and data reporting .
  • Reagent Validation : Use certified reference materials (e.g., NIST standards) for enzymes and inhibitors.
  • Collaborative Trials : Participate in inter-laboratory studies to benchmark results, as seen in the NIH Structural Genomics Initiative .

Q. What statistical approaches are optimal for analyzing time-course data in this compound kinetic studies?

Basic Analytical Question

  • Nonlinear Regression : Fit data to Michaelis-Menten models using tools like GraphPad Prism.
  • Bootstrap Analysis : Estimate confidence intervals for kinetic parameters (Km, Vmax).
  • Time-Series Models : Apply mixed-effects models to account for temporal autocorrelation .

Q. How can I systematically review literature on this compound's role in folate metabolism without missing critical studies?

Basic Literature Review Question

Database Search : Use PubMed, Scopus, and Web of Science with Boolean queries (e.g., "this compound AND folate metabolism NOT cancer").

Snowballing : Track citations from seminal papers (e.g., Bertino et al., 1993).

Screening Tools : Employ Rayyan or Covidence to manage inclusion/exclusion criteria .

Q. What ethical considerations apply when using CRISPR-edited this compound knockout models in animal research?

Advanced Ethical Question

  • 3Rs Compliance : Replace animal use with in vitro models where possible; refine protocols to minimize suffering.
  • Germline Editing Disclosure : Clearly state whether edits are heritable in publications.
  • Institutional Approval : Secure IACUC approval and adhere to ARRIVE guidelines for reporting .

Q. How do I validate this compound antibody specificity in immunohistochemistry experiments?

Basic Experimental Validation Question

Knockout Controls : Compare staining in wild-type vs. This compound-knockout tissues.

Competition Assays : Pre-incubate antibodies with recombinant this compound protein.

Orthogonal Validation : Confirm results with Western blot or mass spectrometry .

Q. What computational tools predict this compound's interaction networks in metabolic pathways?

Advanced Computational Question

  • Pathway Analysis : Use STRING or KEGG Mapper to map this compound interactions with DHFR and thymidylate synthase.
  • Docking Simulations : Perform ligand-protein docking with AutoDock Vina to identify binding partners.
  • Network Pharmacology : Apply Cytoscape for visualization of multi-target effects .

属性

CAS 编号

104987-44-2

分子式

C22H26F3N3O7

分子量

501.5 g/mol

IUPAC 名称

[(2R,3S)-2-(2,2-dimethylpropanoyloxymethyl)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-3-yl] 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C22H26F3N3O7/c1-21(2,3)19(31)33-11-15-14(35-18(30)12-6-5-7-27(4)9-12)8-16(34-15)28-10-13(22(23,24)25)17(29)26-20(28)32/h5,7,9-10,14-16H,6,8,11H2,1-4H3,(H,26,29,32)/t14-,15+,16?/m0/s1

InChI 键

PUUXKDCZTQOAGJ-QMRHZFGWSA-N

SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C

手性 SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H](CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C

规范 SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C

同义词

3'-(N-methyl-1,4-nicotinoyl)-5'-pivaloyltrifluorothymidine
DHTFT

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。